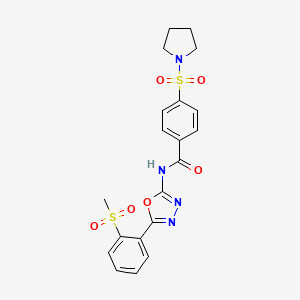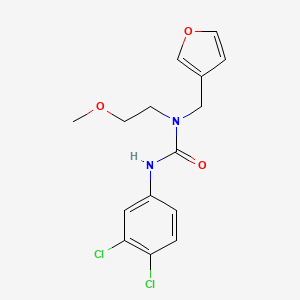
3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as dichlorophenyl and furan rings are present in the compounds studied within the papers. These motifs are known to contribute to various biological activities, which could imply that the compound may also possess similar properties.
Synthesis Analysis
The synthesis of related compounds, such as the 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives, involves multiple steps that include the formation of furan rings and the introduction of chlorophenyl groups . Although the exact synthesis of 3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is not detailed, it can be inferred that similar synthetic strategies could be employed, such as the use of protecting groups like di-(4-methoxyphenyl)methyl for the urethane functionalities .
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit characteristics influenced by the presence of the dichlorophenyl and furan rings. These groups can impact the compound's electronic distribution, conformational stability, and potential for intermolecular interactions. The dichlorophenyl group, in particular, could contribute to the compound's ability to interact with biological targets, as seen in the leukotriene B(4) inhibitory activity of related compounds .
Chemical Reactions Analysis
Chemical reactions involving the compound would be influenced by the reactive sites present in its structure. The furan ring could undergo electrophilic substitution, while the urea moiety might be involved in the formation of hydrogen bonds or participate in reactions with nucleophiles. The dichlorophenyl group could also be reactive towards nucleophilic aromatic substitution, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea would be shaped by its molecular structure. The presence of methoxy and dichlorophenyl groups could affect the compound's solubility, boiling and melting points, and stability. The compound's absorption characteristics might be similar to the chromogenic system described in the assay of uric acid, which involves a dichlorophenyl-related structure . This suggests potential for the compound to be analyzed using colorimetric methods or other spectroscopic techniques.
Applications De Recherche Scientifique
Nonlinear Optical Materials
Research into bis-chalcone derivatives indicates significant interest in materials with nonlinear optical properties. Compounds like 1,5-[di(4-methoxyphenyl)]penta-1,4-dien-3-one and 1,5-[di(4-chlorophenyl)]penta-1,4-dien-3-one have been synthesized and show promise in this area. Their properties, such as SHG conversion efficiencies and hyperpolarizabilities, suggest a potential application of similar compounds in creating optical materials for limiting and modulating light (S. Shettigar et al., 2006).
Environmental Degradation Studies
The degradation behaviors of chemicals like triclosan and triclocarban have been extensively studied, providing insights into the environmental impact and degradation pathways of urea derivatives. These studies, conducted through electro-Fenton systems, highlight the importance of understanding the environmental fate of such compounds (I. Sirés et al., 2007).
Biofilm Degradation
Research into bacterial biofilms, specifically those capable of degrading phenylurea herbicides like linuron, suggests a role for similar compounds in bioremediation processes. The spatial organization within biofilms reflects metabolic interactions, indicating a potential application in environmental cleanup efforts (P. Breugelmans et al., 2008).
Anticancer Research
Symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme-regulated inhibitor, suggesting a potential application in cancer treatment. These compounds inhibit cancer cell proliferation by affecting protein translation initiation, underscoring the therapeutic potential of urea derivatives in oncology (S. Denoyelle et al., 2012).
Pesticide Photodegradation
The study of substituted urea herbicides and organophosphate pesticides in water reveals that these compounds undergo photodegradation and hydrolysis under certain conditions. This research is crucial for understanding the persistence and breakdown of pesticides in aquatic environments, informing safer environmental practices (G. Gatidou & E. Iatrou, 2011).
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-21-7-5-19(9-11-4-6-22-10-11)15(20)18-12-2-3-13(16)14(17)8-12/h2-4,6,8,10H,5,7,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTJOLJQHVCCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2518234.png)
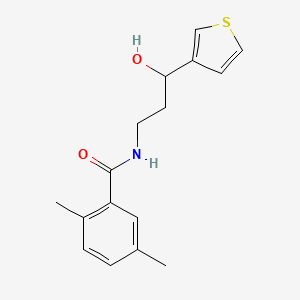
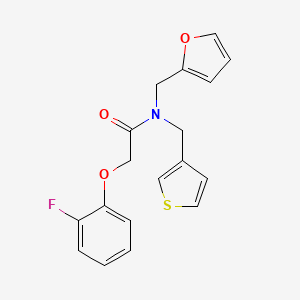
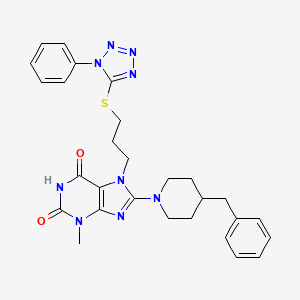
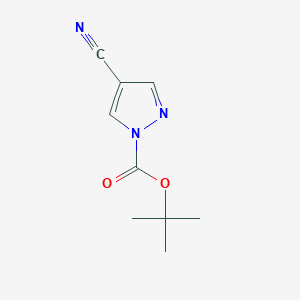
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide](/img/structure/B2518244.png)
![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide](/img/structure/B2518245.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)

![2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2518251.png)
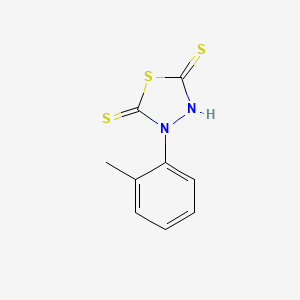
![[3-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2518254.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)
